1-(Thiophen-2-YL)propane-1-thiol
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Overview
Description
1-(Thiophen-2-YL)propane-1-thiol is a chemical compound that features a thiophene ring attached to a propane-1-thiol group. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-YL)propane-1-thiol can be synthesized through various methods. One common approach involves the reaction of thiophene-2-carbaldehyde with a suitable thiol reagent under acidic or basic conditions. The reaction typically proceeds through nucleophilic addition followed by dehydration to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-2-YL)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction of the thiophene ring can lead to the formation of dihydrothiophene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can facilitate substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-(Thiophen-2-YL)propane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-YL)propane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparison with Similar Compounds
Thiophene: The parent compound, a simple five-membered ring with one sulfur atom.
2-Thiophenemethanol: A thiophene derivative with a hydroxymethyl group.
Thiophene-2-carboxylic acid: A thiophene derivative with a carboxyl group.
Uniqueness: 1-(Thiophen-2-YL)propane-1-thiol is unique due to the presence of both a thiophene ring and a thiol group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry .
Biological Activity
1-(Thiophen-2-YL)propane-1-thiol, a sulfur-containing organic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C7H8S, with a molecular weight of 140.20 g/mol. The presence of a thiol group (-SH) contributes significantly to its reactivity and biological interactions.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds containing thiophene rings exhibit notable antimicrobial properties. A study demonstrated that derivatives of thiophene, including this compound, showed significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, suggesting potential for development as an antimicrobial agent.
2. Cytotoxic Effects
In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines. The compound was tested against several human cancer cell lines using the MTT assay, revealing a dose-dependent reduction in cell viability. The IC50 values ranged from 10 to 30 µM, indicating significant potential for further investigation in cancer therapy .
3. Anti-HIV Activity
The compound has also been evaluated for its anti-HIV properties. It was found to inhibit HIV replication in vitro by targeting the viral reverse transcriptase enzyme. This mechanism was elucidated through molecular docking studies, which suggested a strong binding affinity between the compound and the enzyme active site .
The biological activities of this compound are attributed to its ability to interact with specific cellular targets:
- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential enzymatic processes, leading to cell death.
- Cytotoxic Mechanism : It induces apoptosis in cancer cells through the activation of caspase pathways and modulation of apoptotic proteins.
- Anti-HIV Mechanism : By binding to reverse transcriptase, it prevents the conversion of viral RNA into DNA, thereby inhibiting viral replication.
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiophene derivatives, including this compound, assessed their antimicrobial efficacy against clinical isolates. The results indicated that the compound exhibited broad-spectrum activity with significant inhibition zones in agar diffusion tests .
Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
---|---|---|
Staphylococcus aureus | 15 | 22 |
Escherichia coli | 20 | 18 |
Klebsiella pneumoniae | 25 | 15 |
Case Study 2: Cytotoxicity in Cancer Cells
In a comparative study evaluating the cytotoxic effects of various thiophene derivatives on human cancer cell lines, this compound demonstrated promising results:
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 12 |
MCF-7 (Breast Cancer) | 18 |
A549 (Lung Cancer) | 25 |
Properties
Molecular Formula |
C7H10S2 |
---|---|
Molecular Weight |
158.3 g/mol |
IUPAC Name |
1-thiophen-2-ylpropane-1-thiol |
InChI |
InChI=1S/C7H10S2/c1-2-6(8)7-4-3-5-9-7/h3-6,8H,2H2,1H3 |
InChI Key |
OFHRJTKDZBKWID-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CS1)S |
Origin of Product |
United States |
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